
2-Hydroxy-5-methoxyhexan-3-one
Overview
Description
2-Hydroxy-5-methoxyhexan-3-one is a linear aliphatic ketone with the molecular formula C₇H₁₄O₃ (molecular weight: 146.18 g/mol). Its structure features a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 5, and a ketone (=O) at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxyhexan-3-one can be achieved through several methods. One common approach involves the oxidation of the corresponding silyl enol ether. The silyl enol ether is prepared by deprotonation of the precursor ketone with a strong base such as sodium hexamethyldisilazide (NaHMDS) in a non-polar solvent like n-hexane, followed by reaction with chlorotrimethylsilane. The resulting silyl enol ether is then oxidized using meta-chloroperoxybenzoic acid (MCPBA) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as flash chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxyhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group.
Major Products
Oxidation: Formation of 2-keto-5-methoxyhexan-3-one or 2-carboxy-5-methoxyhexan-3-one.
Reduction: Formation of 2-hydroxy-5-methoxyhexanol.
Substitution: Formation of various substituted hexanones depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block for Complex Molecules : 2-Hydroxy-5-methoxyhexan-3-one serves as a precursor in the synthesis of more complex organic compounds. Its functional groups allow for further derivatization, making it a valuable intermediate in chemical synthesis.
- Reactivity : The compound can undergo typical reactions associated with ketones, including oxidation to form carboxylic acids or reduction to yield alcohols. Such transformations are critical in designing new molecules with specific functionalities.
2. Medicinal Chemistry
- Pharmacological Studies : Research indicates potential applications of this compound in pharmacology. Its structural features may interact with biological targets, influencing enzyme activity and metabolic pathways. For example, studies have suggested that similar compounds exhibit anti-inflammatory and analgesic properties, warranting further investigation into their therapeutic potential.
- Hormonal Effects : Preliminary studies indicate that derivatives of this compound may possess hormonal activities, which could be explored for treating conditions like hormone-dependent tumors or reproductive health issues.
3. Materials Science
- Polymer Production : The compound is being investigated for its role in synthesizing polymers with enhanced properties. Its incorporation into polymer matrices could improve flexibility and thermal stability.
- Functional Materials : Emerging research highlights its potential use in developing functional materials such as plasticizers for bio-based polymers, which could lead to more sustainable material options.
Case Study 1: Synthesis and Application in Drug Development
A study published in Tetrahedron Letters explored the use of this compound as a precursor for synthesizing substituted pyridines. These nitrogen-containing heterocycles are known for their diverse applications in medicinal chemistry, particularly as potential anti-cancer agents.
Case Study 2: Polymer Applications
Research published in RSC Advances examined the incorporation of this compound into bio-based polyester formulations. The findings indicated that the compound improved the mechanical properties of the resulting materials, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxyhexan-3-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-Hydroxy-5-methoxyhexan-3-one with five structurally related compounds:
Key Observations:
- Polarity and Solubility : The methoxy group in this compound enhances polarity compared to its methyl analog (2-Hydroxy-5-methylhexan-3-one), likely increasing water solubility .
- Reactivity: The hydroxyl group at C2 may participate in hydrogen bonding or oxidation reactions, while the methoxy group at C5 could stabilize adjacent positions via electron-donating effects.
Physical and Chemical Properties
While explicit data for this compound are unavailable, inferences can be drawn from analogs:
- Boiling Point : Linear ketones (e.g., 2-Hydroxy-5-methylhexan-3-one) typically have lower boiling points than cyclic derivatives (e.g., 3-Ethoxy-5-methylcyclohex-2-en-1-one) due to reduced surface area in cyclic structures .
- Stability : Methoxy groups generally enhance stability against oxidation compared to hydroxyl groups. For example, Methyl 2-hydroxyacetate () requires stringent storage conditions due to its reactive hydroxyl group .
Biological Activity
2-Hydroxy-5-methoxyhexan-3-one is an organic compound belonging to the class of hydroxy ketones. Its unique structure, characterized by a hydroxyl group and a methoxy group attached to a hexanone backbone, positions it as a compound of interest in various biological studies. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential applications based on recent research findings.
The synthesis of this compound can be achieved through several methods, including oxidation of the corresponding silyl enol ether. The general synthetic route involves:
- Preparation of Silyl Enol Ether : Deprotonation of the precursor ketone with sodium hexamethyldisilazide (NaHMDS) in a non-polar solvent such as n-hexane.
- Oxidation : The silyl enol ether is oxidized using meta-chloroperoxybenzoic acid (MCPBA) to yield this compound.
This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which can further modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and methoxy groups facilitate hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing physiological responses.
Biological Activity
Recent studies have explored the biological activity of this compound in various contexts:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antioxidant Properties : The presence of hydroxyl groups often correlates with antioxidant activity, which may help in mitigating oxidative stress in cells.
- Therapeutic Potential : Ongoing research is investigating its role in therapeutic applications, particularly in drug development for conditions related to metabolic disorders.
Study on Antimicrobial Properties
A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Research on Antioxidant Activity
Another study published in the Journal of Natural Products assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential in preventing oxidative damage.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 45 |
100 | 70 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Hydroxy-5-methoxyhexan-3-one, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typical for ketones with hydroxyl and methoxy substituents. Start with hexan-3-one as the backbone. Introduce the methoxy group via nucleophilic substitution or Williamson ether synthesis at position 5, ensuring anhydrous conditions to prevent hydrolysis. Protect the hydroxyl group at position 2 using tert-butyldimethylsilyl (TBS) chloride before methoxy introduction, followed by deprotection with tetrabutylammonium fluoride (TBAF). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 0–60°C) and catalyst (e.g., K2CO3) to improve yield . Purify intermediates using column chromatography with gradients of ethyl acetate/hexane.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm methoxy (-OCH3) protons at δ 3.2–3.4 ppm (singlet) in <sup>1</sup>H NMR and hydroxyl (-OH) protons via deuterium exchange. Use <sup>13</sup>C NMR to verify carbonyl (C=O) at ~210 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C7H14O3, m/z 158.0943).
- Infrared (IR) Spectroscopy : Identify carbonyl stretch (~1700 cm<sup>-1</sup>) and hydroxyl stretch (~3200–3500 cm<sup>-1</sup>).
Purity ≥95% can be validated via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?
- Methodological Answer : Unexpected splitting may arise from tautomerism (keto-enol) or steric hindrance. To address this:
- Perform variable-temperature NMR to observe dynamic equilibria (e.g., enolization at high temperatures).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling constants.
- Compare experimental data with computational predictions (DFT calculations for <sup>13</sup>C chemical shifts) to identify discrepancies .
- If steric effects dominate, modify synthetic routes to reduce crowding (e.g., bulkier protecting groups).
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and track carbonyl loss or hydroxyl oxidation.
- Light Sensitivity : Expose to UV light (300–400 nm) and assess photodegradation products via LC-MS.
- Humidity Control : Store in desiccators with silica gel (0% RH) vs. 75% RH to test hydrolysis. Use argon/vacuum sealing for oxygen-sensitive samples .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-TOF/MS : Detect impurities at ppm levels using electrospray ionization (ESI) in positive/negative modes. Compare fragmentation patterns with libraries .
- Gas Chromatography (GC-MS) : Volatile byproducts (e.g., methyl esters) can be identified with a DB-5MS column and He carrier gas.
- ICP-MS : Screen for metal catalysts (e.g., Pd, Cu) if cross-coupling reactions are used in synthesis .
Q. Safety and Best Practices
Q. What personal protective equipment (PPE) and engineering controls are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested via EN 374 for chemical permeation), safety goggles with side shields, and lab coats. Use NIOSH-approved N95 masks if dust/aerosols form during weighing .
- Engineering Controls : Use fume hoods with face velocity ≥0.5 m/s for synthesis/purification. Install local exhaust ventilation for large-scale reactions .
- Emergency Measures : Equip labs with safety showers and eyewash stations. Store neutralizing agents (e.g., sodium bicarbonate) for spills .
Q. Data Interpretation and Validation
Q. How should researchers validate conflicting chromatographic results (e.g., retention time shifts) in HPLC analysis?
- Methodological Answer :
- Column Calibration : Use certified reference standards (e.g., USP-grade ketones) to verify retention times.
- Mobile Phase Optimization : Adjust pH (e.g., 2.5–6.5 with formic acid) or solvent ratios (acetonitrile/water) to resolve co-elution.
- System Suitability Tests : Ensure column efficiency (N ≥ 2000 plates/m), tailing factor (≤2.0), and reproducibility (RSD ≤2% for peak area) .
Properties
IUPAC Name |
2-hydroxy-5-methoxyhexan-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(10-3)4-7(9)6(2)8/h5-6,8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDVVJSZKNALGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(C)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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